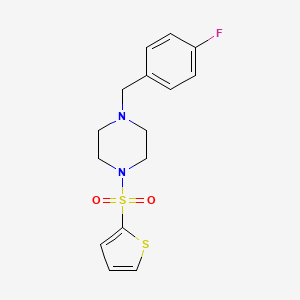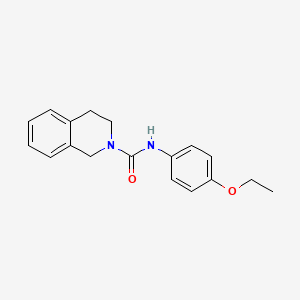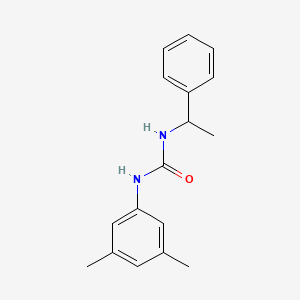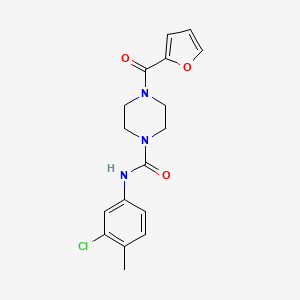![molecular formula C11H15ClN2O3S2 B4421483 5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)
5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide
Übersicht
Beschreibung
5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It is a small molecule that inhibits the activity of Janus kinases, which are enzymes involved in the signaling pathway of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Wirkmechanismus
5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide inhibits the activity of Janus kinases, which are enzymes involved in the signaling pathway of cytokines. By blocking the activity of Janus kinases, this compound prevents the activation of downstream signaling pathways, leading to the suppression of the immune response and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in preclinical models. It also suppresses the immune response by inhibiting the activity of T cells and B cells. This compound has a relatively short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for Janus kinases. It is also relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, this compound has a relatively short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide. One area of interest is the development of more potent and selective Janus kinase inhibitors that can effectively target specific cytokine signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory and autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the production of pro-inflammatory cytokines and suppress the immune response in preclinical models.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S2/c12-9-4-5-11(18-9)19(16,17)13-6-2-8-14-7-1-3-10(14)15/h4-5,13H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQJRIGLHNUDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylthio)phenyl]ethanesulfonamide](/img/structure/B4421406.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4421409.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![1-allyl-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B4421425.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421430.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4421441.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4421456.png)




